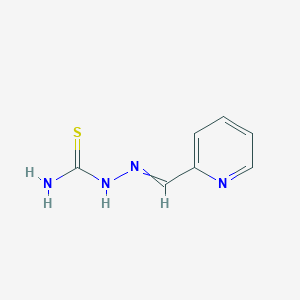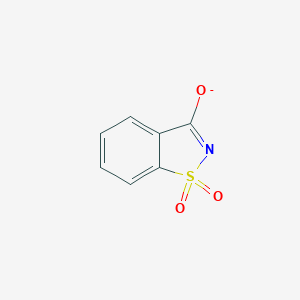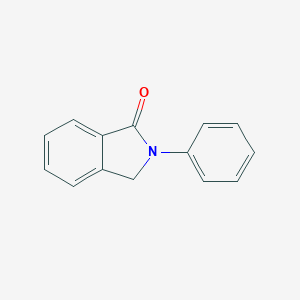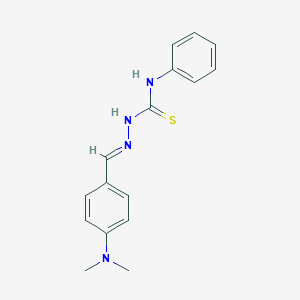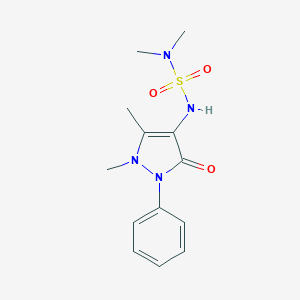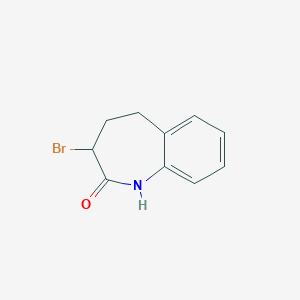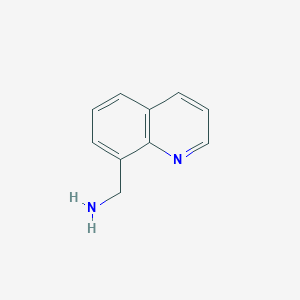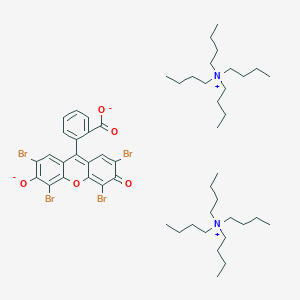
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium” is a multi-constituent substance with organometallic origin . It is also known by the trade name D & C Red 21, Al Lake (Lake of Tetra Bromo Fluorescein), D & C Red 22, Al Lake (Lake of Eosine) .
Molecular Structure Analysis
The molecular formula of this compound is C20H8Br4O5.2/3Al . It is a multi-constituent substance with organometallic origin . More detailed structural information is not available in the sources.Scientific Research Applications
Electrophilic Reactivity Enhancement : A study investigated the electrophilic reactivity of related compounds, highlighting the significant enhancement due to the electron-withdrawing effect of bonded bromine atoms. This is relevant for understanding the reactivity of similar xanthenyl compounds in extended conjugated systems (Ferreira et al., 2012).
Dual Chemosensor Applications : Another research explored the use of a tetranuclear Cu2+/Ca2+ complex as a chemosensor for detecting non-steroidal anti-inflammatory drugs (NSAIDs) and carboxylates, incorporating a fluorescein anion-based system (Macedi et al., 2023).
Inhibitors Against Corrosion : A study focused on the theoretical synthesis of related compounds for use as inhibitors against the corrosion of mild steel in acidic environments. The research emphasized the potential practical applications of these compounds in protecting steel surfaces (Arrousse et al., 2021).
Ferroelectric Liquid Crystal Materials : Compounds with similar structures have been synthesized and found to exhibit ferroelectric liquid-crystal behavior, indicating potential applications in liquid crystal displays and related technologies (Haramoto & Kamogawa, 1990).
Detection of Reactive Oxygen Species : The development of novel fluorescence probes for detecting highly reactive oxygen species in biological and chemical applications is another area of research. These probes can differentiate various reactive oxygen species, making them useful tools in biological and chemical research (Setsukinai et al., 2003).
properties
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2C16H36N/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-6,25H,(H,27,28);2*5-16H2,1-4H3/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEUSHXVVDVXLI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78Br4N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601968 |
Source


|
| Record name | Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1130.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium | |
CAS RN |
123333-95-9 |
Source


|
| Record name | Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

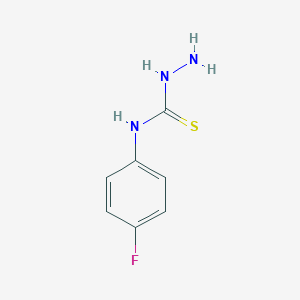
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
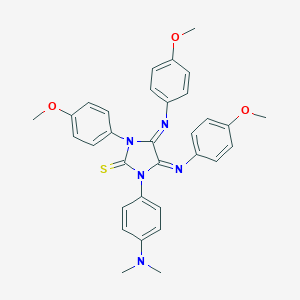
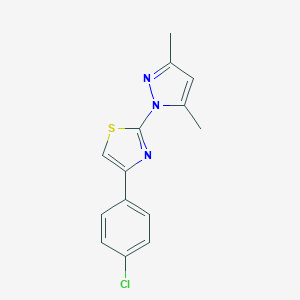
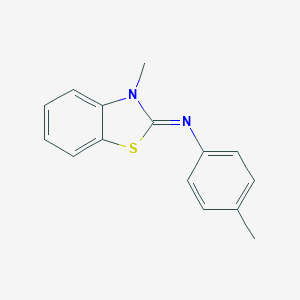
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
